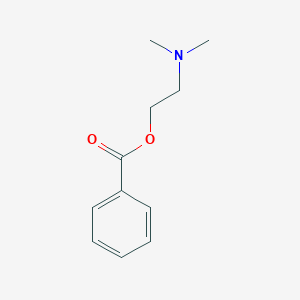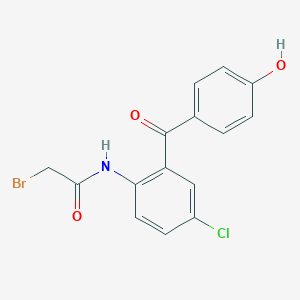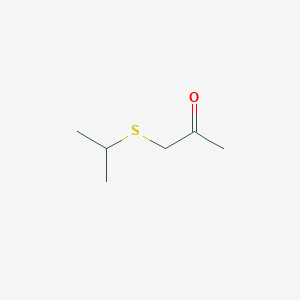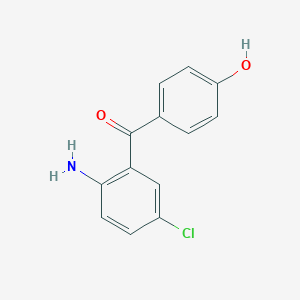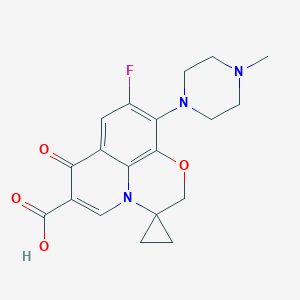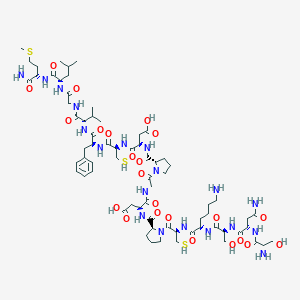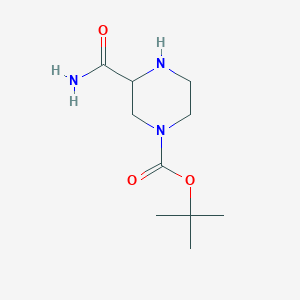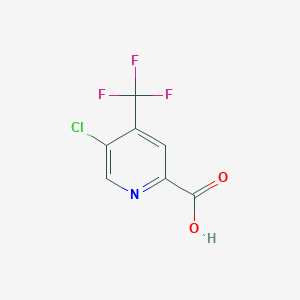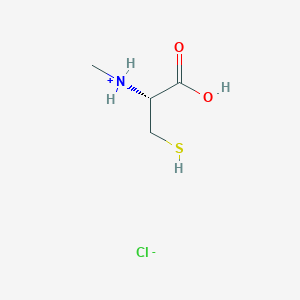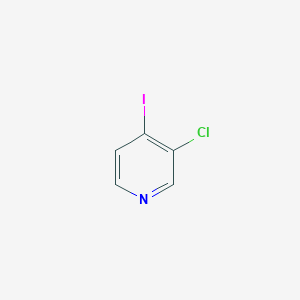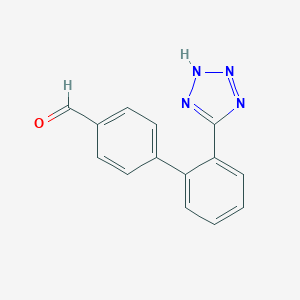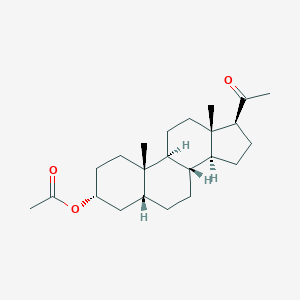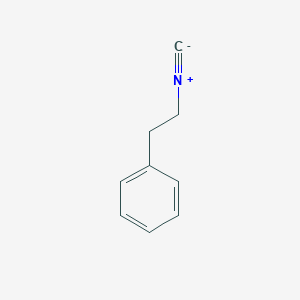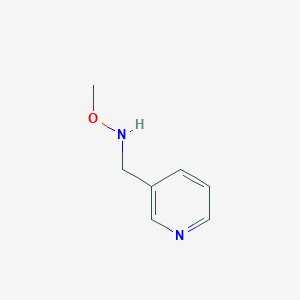
O-Methyl-N-(3-pyridylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-N-(3-pyridylmethyl)hydroxylamine, commonly known as MPNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNH is a hydroxylamine derivative that has been synthesized using various methods and has been shown to have diverse biological effects.
Wirkmechanismus
The exact mechanism of action of MPNH is not fully understood. However, it has been suggested that MPNH may act as a prodrug, releasing hydroxylamine and pyridine moieties, which can then interact with various cellular targets. MPNH has been reported to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase.
Biochemische Und Physiologische Effekte
MPNH has been shown to have diverse biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. MPNH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPNH has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPNH has several advantages for lab experiments. It is stable, easy to synthesize, and has been shown to have low toxicity. However, MPNH has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its biological activity.
Zukünftige Richtungen
There are several potential future directions for MPNH research. One area of interest is the development of MPNH derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications. MPNH has also been studied for its potential use as a diagnostic tool in cancer imaging. Further research in this area may lead to the development of new diagnostic methods for cancer detection.
Conclusion:
In conclusion, MPNH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have diverse biological effects. MPNH has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MPNH has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. MPNH has also been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120739-78-8 |
|---|---|
Produktname |
O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
N-methoxy-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c1-10-9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
QEUIXVGKTZABLL-UHFFFAOYSA-N |
SMILES |
CONCC1=CN=CC=C1 |
Kanonische SMILES |
CONCC1=CN=CC=C1 |
Synonyme |
3-Pyridinemethanamine,N-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


